molecular formula C8H12N2O2S B159138 4-Amino-N,N-dimethylbenzenesulfonamide CAS No. 1709-59-7

4-Amino-N,N-dimethylbenzenesulfonamide

Cat. No. B159138
M. Wt: 200.26 g/mol
InChI Key: BABGMPQXLCJMSK-UHFFFAOYSA-N
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Patent
US08242116B2

Procedure details

To a stirred solution of 4-amino-N,N-dimethylbenzenesulfonamide (3.0 g, 14.98 mmol) in EtOH (165 mL) at 50° C. was added a slurry of iodine (1.3 g, 4.99 mmol) and silver sulfate (2.8 g, 9.00 mmol) in EtOH (40 mL). The same addition was repeated after 1 h of stirring at 50° C., then the reaction mixture was stirred at 50° C. for 16 h. Iodine (0.76 g, 3.00 mmol) was again added, and the mixture stirred at 50° C. for 2 h before being filtered through Celite®. The filtrate was concentrated in vacuo, and EtOH (70 mL) was added. The suspension was stirred at 50° C. for 1 h, cooled to r.t., then filtered to give the title compound (2.7 g, 55%) as a brown solid that was used without further purification. δH (DMSO-d6) 7.81 (1H, d, J 2.1 Hz), 7.42 (1H, dd, J 8.6 and 2.1 Hz), 6.83 (1H, d, J 8.6 Hz), 6.12 (2H, br. s), 2.58 (6H, s). LCMS (ES+) 326.9 (M+H)+, RT 2.50 minutes (Method 3).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]([CH3:13])[CH3:12])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[I:14]I>CCO.S([O-])([O-])(=O)=O.[Ag+2]>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]([CH3:13])[CH3:12])(=[O:10])=[O:9])=[CH:4][C:3]=1[I:14] |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N(C)C
Name
Quantity
1.3 g
Type
reactant
Smiles
II
Name
Quantity
165 mL
Type
solvent
Smiles
CCO
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Name
Quantity
2.8 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]
Step Two
Name
Quantity
0.76 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
of stirring at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The same addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 50° C. for 16 h
Duration
16 h
STIRRING
Type
STIRRING
Details
the mixture stirred at 50° C. for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
before being filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo, and EtOH (70 mL)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The suspension was stirred at 50° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to r.t.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)S(=O)(=O)N(C)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 165.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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